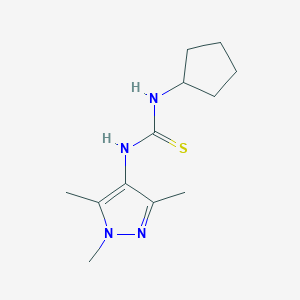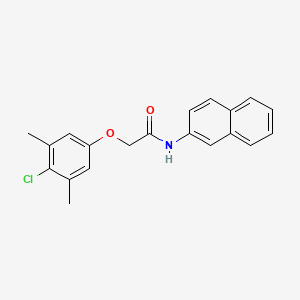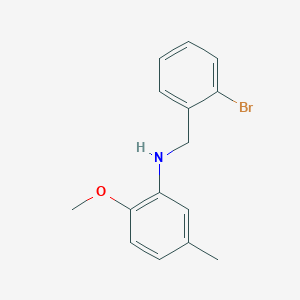
3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of oxadiazole, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The unique structure of this compound makes it an attractive candidate for various scientific studies.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is not well understood. However, studies have shown that it may act by inhibiting certain enzymes and proteins involved in cell growth and proliferation. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, as well as its antibacterial and antifungal properties. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole in lab experiments is its unique structure, which allows for various modifications and derivatizations. This compound is also relatively easy to synthesize, making it readily available for scientific studies. However, one of the limitations of using this compound is its potential toxicity, which may require special handling and safety precautions.
Direcciones Futuras
There are several future directions for the study of 3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole. One potential direction is the further investigation of its antitumor properties, including its potential use in combination with other drugs or therapies. Additionally, this compound may be studied for its potential use in treating other diseases, such as bacterial and fungal infections. Further research is also needed to understand the mechanism of action of this compound and to identify potential targets for drug development.
In conclusion, 3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is a compound with significant potential in various scientific fields. Its unique structure and potential applications make it an attractive candidate for further research and development. With continued study, this compound may prove to be a valuable tool in the fight against various diseases and conditions.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole can be achieved through various methods. One of the commonly used methods involves the reaction of 4-bromoaniline and 4-methylbenzyl hydrazine with carbon disulfide and potassium hydroxide. The resulting product is then treated with acetic anhydride to produce the final compound. Other methods include the use of different reagents and catalysts to achieve the desired product.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antitumor agent, with studies indicating its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-[(4-methylphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-11-2-4-12(5-3-11)10-15-18-16(19-20-15)13-6-8-14(17)9-7-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRXPENRVHGCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5747786.png)
![3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid](/img/structure/B5747790.png)



![5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5747802.png)
![1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone](/img/structure/B5747808.png)
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5747813.png)



![4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5747867.png)
![2-[(4-ethylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5747868.png)
